molecular formula C13H14N4O2 B2510409 2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-16-3

2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2510409
CAS No.: 941891-16-3
M. Wt: 258.281
InChI Key: PJUSWQCADWDKSS-UHFFFAOYSA-N
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Description

The compound “2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups including an imidazole ring, a triazine ring, and a p-tolyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or cycloaddition .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and triazine rings, as well as the p-tolyl group. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and triazine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its analogues are subjects of synthetic chemistry studies aimed at exploring their potential biological activities. For instance, Wasilewska et al. (2011) explored the synthesis of highly functionalized tetrahydropyridines, indicating the interest in creating structurally diverse compounds with potential for biological applications (Wasilewska et al., 2011).
  • Similarly, Tzvetkov et al. (2012) detailed the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, unveiling a new drug-like heterocyclic scaffold, highlighting the compound's relevance in drug discovery and design (Tzvetkov et al., 2012).

Potential Biological Activities

  • Research has also focused on the synthesis of glycolurils and their analogues, given their wide-ranging applications, including pharmacologically active compounds and supramolecular chemistry building blocks. This illustrates the broader context in which compounds like 2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione could be applied (Kravchenko et al., 2018).
  • The synthesis of fused heterocycles incorporating the trifluoromethyl moiety by Shaaban (2008) represents another dimension of research, focusing on the incorporation of functional groups to enhance biological activity or other chemical properties (Shaaban, 2008).

Future Directions

Future research could focus on elucidating the synthesis pathway, molecular structure, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential biological activities .

Properties

IUPAC Name

2-methyl-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-3-5-10(6-4-9)16-7-8-17-12(19)11(18)15(2)14-13(16)17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUSWQCADWDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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